molecular formula C34H23N6Na3O12S3 B13779225 Trisodium 4-hydroxy-7-[[[[5-hydroxy-6-[(2-methyl-4-sulphonatophenyl)azo]-7-sulphonato-2-naphthyl]amino]carbonyl]amino]-3-(phenylazo)naphthalene-2-sulphonate CAS No. 84045-67-0

Trisodium 4-hydroxy-7-[[[[5-hydroxy-6-[(2-methyl-4-sulphonatophenyl)azo]-7-sulphonato-2-naphthyl]amino]carbonyl]amino]-3-(phenylazo)naphthalene-2-sulphonate

Cat. No.: B13779225
CAS No.: 84045-67-0
M. Wt: 872.7 g/mol
InChI Key: PLPYYJOKXLXXIR-UHFFFAOYSA-K
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Description

4-hydroxy-7-5-hydroxy-6-(2-methyl-4-sulphonatophenyl)azo-7-sulphonato-2-naphthylaminocarbonylamino-3-(phenylazo) naphthalene-2-sulphonate (sodium salt) is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-7-5-hydroxy-6-(2-methyl-4-sulphonatophenyl)azo-7-sulphonato-2-naphthylaminocarbonylamino-3-(phenylazo) naphthalene-2-sulphonate (sodium salt) involves multiple steps, starting with the diazotization of aromatic amines followed by coupling reactions with naphthol derivatives. The reaction conditions typically require acidic or basic environments to facilitate the formation of azo bonds.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch processes where the reactants are mixed in reactors under controlled temperatures and pH levels. The product is then purified through filtration and crystallization techniques to obtain the desired dye quality.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts like Lewis acids or bases.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aromatic amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-hydroxy-7-5-hydroxy-6-(2-methyl-4-sulphonatophenyl)azo-7-sulphonato-2-naphthylaminocarbonylamino-3-(phenylazo) naphthalene-2-sulphonate (sodium salt) has several applications in scientific research:

    Chemistry: Used as a pH indicator and in titration processes due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind with various biological molecules.

    Industry: Widely used in textile and paper industries as a dye.

Mechanism of Action

The compound exerts its effects primarily through its ability to form strong azo bonds, which contribute to its stability and color properties. The molecular targets include aromatic rings and functional groups that can participate in resonance and electron delocalization, enhancing the compound’s chromophoric characteristics.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

    5-hydroxy-2-methyl-naphthalene-1,4-dione: A bioactive molecule with pharmacological activities.

    2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone: Used as a flavoring agent in the food industry.

Uniqueness

4-hydroxy-7-5-hydroxy-6-(2-methyl-4-sulphonatophenyl)azo-7-sulphonato-2-naphthylaminocarbonylamino-3-(phenylazo) naphthalene-2-sulphonate (sodium salt) stands out due to its intense and stable coloration, making it highly valuable in industrial dye applications. Its ability to undergo various chemical reactions also makes it versatile for different scientific research purposes.

Properties

CAS No.

84045-67-0

Molecular Formula

C34H23N6Na3O12S3

Molecular Weight

872.7 g/mol

IUPAC Name

trisodium;4-hydroxy-7-[[5-hydroxy-6-[(2-methyl-4-sulfonatophenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonate

InChI

InChI=1S/C34H26N6O12S3.3Na/c1-18-13-24(53(44,45)46)9-12-27(18)38-40-31-29(55(50,51)52)17-20-15-23(8-11-26(20)33(31)42)36-34(43)35-22-7-10-25-19(14-22)16-28(54(47,48)49)30(32(25)41)39-37-21-5-3-2-4-6-21;;;/h2-17,41-42H,1H3,(H2,35,36,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;/q;3*+1/p-3

InChI Key

PLPYYJOKXLXXIR-UHFFFAOYSA-K

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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